2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-22(2)9-17-15(18(26)10-22)7-13(11-23)21(25-17)30-12-20(27)24-16-6-5-14(28-3)8-19(16)29-4/h5-8H,9-10,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOXUDBOBHHLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C#N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-b]quinolines, have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others. They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest.
Mode of Action
Based on the structural similarity to pyrimido[4,5-b]quinolines, it can be inferred that the compound may interact with its targets (such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii and hdm2 ubiquitin ligase (e3)) to promote apoptosis, repair dna damage, and induce cell cycle arrest.
Biological Activity
The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
This compound features a quinoline core with various functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that quinoline derivatives can target specific kinases involved in cancer progression, suggesting that the compound may similarly affect tumor growth and metastasis .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by studies on related quinoline derivatives. These studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in animal models . The presence of the sulfanyl group in this compound may enhance its ability to modulate inflammatory pathways.
Antimicrobial Properties
Quinoline-based compounds have also been investigated for their antimicrobial properties. They have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways . The specific activity of this compound against microbial pathogens remains to be fully elucidated but is a promising area for further research.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : It could interact with specific receptors to alter cellular responses.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry found that a related quinoline derivative exhibited IC50 values below 10 µM against several cancer cell lines. This suggests that structural modifications can significantly enhance anticancer efficacy .
- Anti-inflammatory Research : In a preclinical model of arthritis, a quinoline derivative reduced inflammation markers by over 50%, indicating substantial anti-inflammatory potential .
- Antimicrobial Efficacy : A recent investigation showed that similar compounds displayed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against drug-resistant bacterial strains .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to this structure exhibit significant anticancer activity. For instance, derivatives of quinoline and their sulfanyl counterparts have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. In vitro tests demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .
Anti-inflammatory Effects
In silico docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory potential is attributed to the structural features that allow for effective binding to the enzyme's active site .
Antiviral Activity
Additionally, there is emerging evidence that compounds with similar structures possess antiviral properties. They have been included in screening libraries aimed at identifying new antiviral agents against diseases such as HIV .
Pharmacological Applications
The pharmacological applications of 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can be summarized as follows:
| Application | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on cancer cell lines; potential for further development as an anticancer agent. |
| Anti-inflammatory | Potential inhibitor of 5-lipoxygenase; could be developed into anti-inflammatory drugs. |
| Antiviral | Compounds related to this structure are screened for activity against viral infections like HIV. |
Case Studies
- Anticancer Activity Study : A study conducted on a series of quinoline derivatives showed that compounds with similar sulfanyl modifications exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against MCF-7 cells . This suggests that structural modifications can significantly enhance anticancer efficacy.
- Molecular Docking Analysis : In silico studies using molecular docking have indicated that the compound could effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory activity. These findings warrant further experimental validation through biological assays .
- Screening for Antiviral Activity : Compounds derived from similar scaffolds have been included in extensive screening libraries aimed at identifying new antiviral agents. Preliminary results indicate their potential effectiveness against various viral pathogens .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and cyano groups are susceptible to hydrolysis under varying conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acetamide hydrolysis | Acidic (HCl/H₂O, reflux) or basic (NaOH, Δ) | Carboxylic acid (-COOH) + 2,4-dimethoxyaniline | |
| Cyano group hydrolysis | H₂SO₄ (50%, Δ) or H₂O₂/K₂CO₃ | Amide (-CONH₂) or carboxylic acid (-COOH) at the C3 position of quinoline |
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The acetamide hydrolysis is critical for prodrug activation or metabolite formation.
-
Cyano group conversion to carboxylic acid enhances water solubility, impacting pharmacokinetics.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker undergoes oxidation to sulfoxide or sulfone derivatives:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide (-SO-) | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 6 h | Sulfone (-SO₂-) |
-
Sulfoxide formation is reversible under reducing conditions, while sulfone derivatives are stable and often enhance target binding.
Nucleophilic Additions at the Cyano Group
The electrophilic cyano group participates in nucleophilic reactions:
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Grignard reagent (RMgX) | Dry THF, 0°C → RT | Ketone (-COR) after acidic workup | |
| Hydrazine (NH₂NH₂) | Ethanol, reflux | Hydrazone (-C=NNH₂) |
-
These reactions enable side-chain diversification for structure-activity relationship (SAR) studies.
Electrophilic Aromatic Substitution
The tetrahydroquinoline ring undergoes selective substitution:
| Electrophile | Conditions | Position | Product | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | C8 | Nitro derivative | |
| Br₂ (1 eq) | Acetic acid, RT | C4 | Bromo-substituted quinoline |
-
Electron-withdrawing groups (e.g., cyano, ketone) direct electrophiles to the C4 and C8 positions.
Reduction Reactions
Key reducible sites include the cyano group and ketone:
| Target Group | Reagent | Conditions | Product | References |
|---|---|---|---|---|
| Cyano (-CN) | H₂ (40 psi), Raney Ni | Ethanol, 60°C, 12 h | Primary amine (-CH₂NH₂) | |
| Ketone (-CO-) | NaBH₄ (2 eq) | MeOH, 0°C → RT, 2 h | Secondary alcohol (-CHOH-) |
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Ketone reduction to alcohol modulates hydrogen-bonding capacity, affecting receptor interactions.
Condensation Reactions
The ketone group forms imines or hydrazones:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Aniline (PhNH₂) | Toluene, Δ, 6 h | Schiff base (-C=N-Ph) | |
| Hydrazine hydrate | Ethanol, Δ, 4 h | Hydrazone (-C=NNH₂) |
-
Condensation products are intermediates for synthesizing heterocyclic analogs with enhanced bioactivity.
Key Research Findings
-
Functional Group Synergy : The sulfanyl bridge enhances electron withdrawal from the quinoline core, amplifying the reactivity of the cyano and ketone groups.
-
Prodrug Potential : Hydrolysis of the acetamide group generates bioactive metabolites, as observed in related sulfur-containing acetamides .
-
SAR Flexibility : Nucleophilic additions and reductions enable modular structural modifications, crucial for optimizing pharmacokinetic profiles .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents on the tetrahydroquinoline core and the arylacetamide moiety. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Substituents like thiadiazole (CAS 670272-89-6) or thiophene (CAS in ) introduce heterocyclic diversity, which may alter bioavailability or target specificity compared to the dimethoxyphenyl group .
Key Observations :
- Piperidine-catalyzed reactions in ethanol or dioxane are common for acetamide derivatives, but yields vary with substituent complexity .
- The target compound’s geminal dimethyl groups may require stringent temperature control during cyclization to avoid side reactions.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves nucleophilic substitution at the sulfanyl group or condensation reactions between the tetrahydroquinoline core and the acetamide moiety. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Base catalysts like sodium acetate or triethylamine are critical for deprotonation and accelerating thioether formation .
- Temperature : Reflux conditions (70–100°C) are often required to achieve >80% yield . Example protocol: Heating a mixture of 3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-2-thiol with N-(2,4-dimethoxyphenyl)chloroacetamide in ethanol under reflux for 6–8 hours .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities; purity >95% is achievable with optimized mobile phases .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 2.3–2.6 ppm for dimethyl groups, δ 6.8–7.2 ppm for dimethoxyphenyl protons) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₄N₃O₄S: 438.1432) .
- X-ray crystallography : Resolves ambiguous stereochemistry in the tetrahydroquinoline ring .
Q. What preliminary biological assays are appropriate to assess its potential therapeutic applications?
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ <10 µM suggests potency) .
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Antimicrobial testing : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding modes of this compound?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, cytochrome P450). The cyano group may act as an electrophile, while the acetamide moiety forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity to guide structural optimization .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the tetrahydroquinoline ring) that may cause false negatives .
- Cell permeability assays : Compare Caco-2 monolayer permeability (Papp <1×10⁻⁶ cm/s suggests poor absorption) with in vivo efficacy .
Q. How can advanced separation techniques optimize purification given its complex structure?
- Membrane filtration : Nanofiltration (MWCO 500 Da) removes low-MW byproducts .
- Preparative HPLC : Use a phenyl-hexyl column with isocratic elution (acetonitrile:water = 65:35) for high recovery (>90%) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/dioxane) to enhance crystal habit and purity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
